1,3-Bis(pentyloxy)propan-2-OL
Description
1,3-Bis(pentyloxy)propan-2-OL is a di-ether derivative of propan-2-ol, featuring two pentyloxy (-O-C₅H₁₁) groups at the 1 and 3 positions of the central hydroxyl-bearing carbon. Its molecular formula is C₁₃H₂₈O₃, with a molecular weight of 232.36 g/mol. The compound’s aliphatic ether substituents confer high hydrophobicity (estimated logP ≈ 4.5), making it suitable for applications in surfactants, solvents, or lipid-based drug delivery systems. Unlike aromatic analogs, its lack of π-electron systems reduces electronic interactions, favoring stability in non-polar environments.
Properties
CAS No. |
62883-83-4 |
|---|---|
Molecular Formula |
C13H28O3 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1,3-dipentoxypropan-2-ol |
InChI |
InChI=1S/C13H28O3/c1-3-5-7-9-15-11-13(14)12-16-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
QHQCTIPBTBDHNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC(COCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(pentyloxy)propan-2-OL typically involves the reaction of 1,3-dihydroxypropane with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution of the hydroxyl groups with pentyloxy groups .
Industrial Production Methods
Industrial production methods for 1,3-Bis(pentyloxy)propan-2-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(pentyloxy)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pentyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Bis(pentyloxy)propan-2-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent in various reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(pentyloxy)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical and functional properties of 1,3-bis(pentyloxy)propan-2-OL are best contextualized by comparing it to other 1,3-disubstituted propan-2-ol derivatives, including aryloxy, halogenated, and amino-functionalized analogs.
Structural and Physicochemical Properties
Key Observations:
- Hydrophobicity: The pentyloxy derivative’s logP exceeds that of amino- or unsubstituted aryloxy analogs but is lower than brominated aryloxy compounds due to the latter’s heavy halogen content .
- Electronic Effects: Aryloxy derivatives (e.g., tolyloxy, tribromophenoxy) exhibit resonance and inductive effects, altering reactivity in catalysis or drug interactions. Pentyloxy’s purely aliphatic structure lacks such electronic modulation .
- Steric Bulk: Tribromophenoxy groups increase molecular volume (~661 g/mol), limiting membrane permeability compared to pentyloxy’s flexible chains .
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